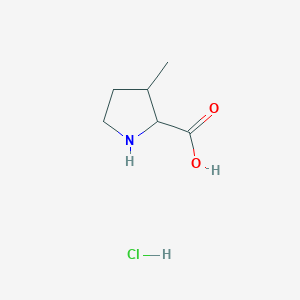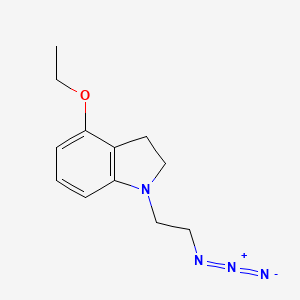
1-(2-叠氮乙基)-4-乙氧基吲哚啉
描述
1-(2-Azidoethyl)-4-ethoxyindoline is an organic compound that has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry and drug discovery. This compound has been found to have a number of biochemical and physiological effects, and has been used in laboratory experiments to study the mechanisms of action of various drugs. In
科学研究应用
合成与表征
1-(2-叠氮乙基)-4-乙氧基吲哚啉及其相关化合物因其合成、结构特异性和化学性质而被广泛研究。例如,2-[(E)-2-(4-乙氧基苯基)乙烯基]-1-甲基喹啉4-取代苯磺酸盐等类似化合物的合成和表征已被详细描述,证明了它们在非线性光学性质和光学限制应用中的潜在应用 (Ruanwas 等人,2010)。此外,还研究了 2-乙氧基乙基叠氮化物与单取代乙烯反应形成三唑啉,表明了这些化合物的结构特异性和稳定性 (Lanovaya 等人,1987)。
材料科学中的应用
类似于 1-(2-叠氮乙基)-4-乙氧基吲哚啉的化合物已被用于材料科学,特别是在具有独特性能的新材料的开发中。例如,对结构相关的荧光前体硝酮的研究突出了它们作为自由基介导的氧化损伤的传感器和稳定剂的潜力,表明它们在监测聚合物稳定性和降解方面的效用 (Blinco 等人,2008)。
有机合成和催化中的应用
该化合物在有机合成和催化中显示出相关性。例如,一项关于电化学催化苯乙烯氨氧化的研究,用于合成 3-甲氧基吲哚啉和 3-乙氧基吲哚啉,表明其在环境友好合成方案中的潜在用途 (Liang 等人,2016)。
药学和生物学研究
尽管没有发现直接涉及 1-(2-叠氮乙基)-4-乙氧基吲哚啉的具体研究,但已经研究了具有相似结构的化合物的生物活性。例如,从靛蓝叶中分离出的靛蓝素吲哚酮类化合物显示出对细胞中 LPS 诱导的 NO 产生的活性,表明其潜在的生物医学应用 (Li 等人,2016)。
作用机制
Mode of action
The azide group can participate in click chemistry reactions, specifically in the Huisgen 1,3-dipolar cycloaddition . This reaction is often used to create 1,2,3-triazole rings, which are found in many biologically active compounds .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to predict which biochemical pathways it might affect. Compounds with azide groups have been used in a variety of biological contexts, including the modification of biomolecules and the study of biological processes .
Result of action
The results of the compound’s action would depend on its specific targets and the biochemical pathways it affects. As mentioned earlier, azide-containing compounds can have a wide range of biological activities .
Action environment
The activity of a compound can be influenced by various environmental factors, such as pH and temperature . For example, the reactivity of the azide group can be affected by the pH of the environment .
生化分析
Biochemical Properties
1-(2-Azidoethyl)-4-ethoxyindoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between 1-(2-Azidoethyl)-4-ethoxyindoline and cytochrome P450 involves the binding of the azido group to the active site of the enzyme, leading to the inhibition of its catalytic activity . Additionally, 1-(2-Azidoethyl)-4-ethoxyindoline has been shown to interact with proteins involved in cellular signaling pathways, such as kinases and phosphatases, thereby modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of 1-(2-Azidoethyl)-4-ethoxyindoline on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(2-Azidoethyl)-4-ethoxyindoline has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Furthermore, this compound can modulate gene expression by acting as a transcriptional regulator, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis . In terms of cellular metabolism, 1-(2-Azidoethyl)-4-ethoxyindoline has been found to enhance glycolytic activity, resulting in increased ATP production and cellular energy levels .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Azidoethyl)-4-ethoxyindoline involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The azido group of 1-(2-Azidoethyl)-4-ethoxyindoline is known to form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to their inhibition . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity . The changes in gene expression induced by 1-(2-Azidoethyl)-4-ethoxyindoline are mediated through its interaction with transcription factors and chromatin remodeling complexes, which regulate the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2-Azidoethyl)-4-ethoxyindoline in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 1-(2-Azidoethyl)-4-ethoxyindoline, resulting in the formation of degradation products that may have different biochemical properties . In terms of long-term effects, studies have shown that continuous exposure to 1-(2-Azidoethyl)-4-ethoxyindoline can lead to sustained activation of cellular signaling pathways and alterations in gene expression, which may have implications for cellular function and health .
Dosage Effects in Animal Models
The effects of 1-(2-Azidoethyl)-4-ethoxyindoline vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can enhance cellular function by modulating signaling pathways and gene expression . At higher doses, 1-(2-Azidoethyl)-4-ethoxyindoline can induce toxic effects, such as oxidative stress and apoptosis, which may lead to tissue damage and organ dysfunction . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring only above a certain concentration .
Metabolic Pathways
1-(2-Azidoethyl)-4-ethoxyindoline is involved in several metabolic pathways, including those related to its synthesis and degradation. This compound is metabolized by enzymes such as cytochrome P450, which catalyzes the oxidation of the azido group to form reactive intermediates that can undergo further metabolic transformations . Additionally, 1-(2-Azidoethyl)-4-ethoxyindoline can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These effects on metabolic pathways can lead to changes in metabolite levels and overall cellular energy balance .
Transport and Distribution
The transport and distribution of 1-(2-Azidoethyl)-4-ethoxyindoline within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, such as organic cation transporters, which facilitate its uptake into cells . Once inside the cell, 1-(2-Azidoethyl)-4-ethoxyindoline can bind to intracellular proteins, such as albumin and cytoskeletal proteins, which influence its localization and accumulation within different cellular compartments . The distribution of 1-(2-Azidoethyl)-4-ethoxyindoline within tissues is also influenced by its binding affinity to extracellular matrix components and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of 1-(2-Azidoethyl)-4-ethoxyindoline is critical for its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . The targeting of 1-(2-Azidoethyl)-4-ethoxyindoline to these compartments is mediated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, which direct the compound to its site of action . The subcellular localization of 1-(2-Azidoethyl)-4-ethoxyindoline can influence its interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
1-(2-azidoethyl)-4-ethoxy-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-17-12-5-3-4-11-10(12)6-8-16(11)9-7-14-15-13/h3-5H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQWXHBUSDVRLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



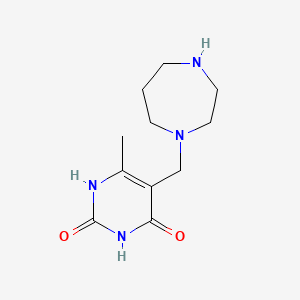
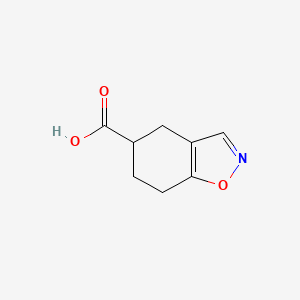
![[4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine](/img/structure/B1490763.png)
![[3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine](/img/structure/B1490764.png)



![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1490771.png)
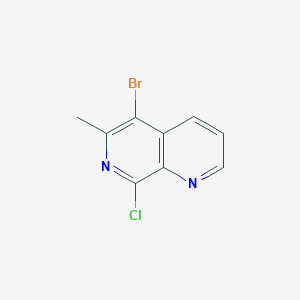
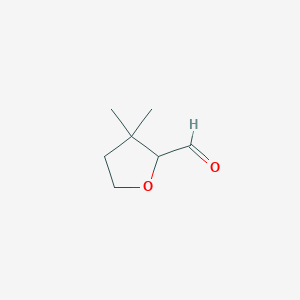

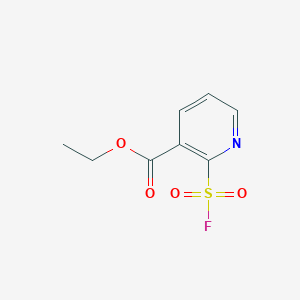
![[5-(3-Furoyl)-2-thienyl]acetic acid](/img/structure/B1490780.png)
